molecular formula C17H13ClN4S B15283336 5-(4-chlorobenzyl)-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

5-(4-chlorobenzyl)-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

Cat. No.: B15283336
M. Wt: 340.8 g/mol
InChI Key: GVKRFYSPZSWZEL-UHFFFAOYSA-N
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Description

5-(4-chlorobenzyl)-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is a heterocyclic compound that belongs to the class of triazinoindoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the triazine and indole rings in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorobenzyl)-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol typically involves the condensation of 5H-[1,2,4]triazino[5,6-b]indole-3-thiol with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in a suitable solvent like dimethyl sulfoxide (DMSO) or ethanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorobenzyl)-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-chlorobenzyl)-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-chlorobenzyl)-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
  • 3-allylthio-5H-[1,2,4]triazino[5,6-b]indole
  • tert-butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols

Uniqueness

5-(4-chlorobenzyl)-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is unique due to the presence of the 4-chlorobenzyl group, which imparts distinct chemical properties and biological activities compared to other similar compounds. This structural variation can lead to differences in reactivity, solubility, and interaction with biological targets .

Properties

Molecular Formula

C17H13ClN4S

Molecular Weight

340.8 g/mol

IUPAC Name

5-[(4-chlorophenyl)methyl]-8-methyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione

InChI

InChI=1S/C17H13ClN4S/c1-10-2-7-14-13(8-10)15-16(19-17(23)21-20-15)22(14)9-11-3-5-12(18)6-4-11/h2-8H,9H2,1H3,(H,19,21,23)

InChI Key

GVKRFYSPZSWZEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=NC(=S)NN=C23)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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